N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide
CAS No.:
Cat. No.: VC16347387
Molecular Formula: C17H13F3N4O2
Molecular Weight: 362.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13F3N4O2 |
|---|---|
| Molecular Weight | 362.31 g/mol |
| IUPAC Name | N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(2,4,5-trifluorophenyl)acetamide |
| Standard InChI | InChI=1S/C17H13F3N4O2/c1-26-14-5-3-2-4-10(14)16-22-17(24-23-16)21-15(25)7-9-6-12(19)13(20)8-11(9)18/h2-6,8H,7H2,1H3,(H2,21,22,23,24,25) |
| Standard InChI Key | IBACUBNSLIDGJG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CC3=CC(=C(C=C3F)F)F |
Introduction
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound belongs to the class of amides, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). It incorporates a triazole ring, a methoxyphenyl group, and a trifluorophenyl group, which contribute to its structural complexity and potential interactions with biological macromolecules.
Synthesis
The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(2,4,5-trifluorophenyl)acetamide typically involves multiple steps and requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. Reagents must be handled under inert atmospheres to prevent degradation.
Synthesis Steps:
-
Preparation of Starting Materials: This involves synthesizing or obtaining the necessary precursors, such as the triazole derivative and the trifluorophenyl acetamide moiety.
-
Coupling Reactions: The triazole derivative is coupled with the trifluorophenyl acetamide moiety using appropriate coupling agents.
-
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Biological Activities and Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume